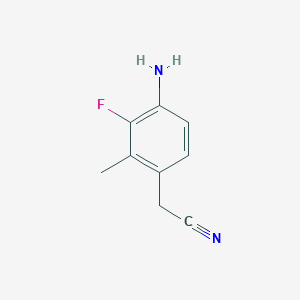![molecular formula C19H20O2 B13097910 5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one](/img/structure/B13097910.png)
5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one is an organic compound with a complex structure that includes a benzyl group, a methoxy group, and a benzoannulene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a benzoannulene derivative with a benzyl halide in the presence of a strong base. The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one may involve the use of continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate certain steps in the synthesis. The use of automated systems for monitoring and controlling reaction parameters can further enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydride, methylating agents such as methyl iodide.
Major Products
The major products formed from these reactions include various substituted benzoannulenes, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-amine
- 5H-Benzo 7annulene
Uniqueness
5-Benzyl-2-methoxy-8,9-dihydro-5H-benzo7annulen-6(7H)-one is unique due to the presence of both benzyl and methoxy groups, which confer distinct chemical properties and reactivity compared to other similar compounds. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C19H20O2 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
5-benzyl-2-methoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |
InChI |
InChI=1S/C19H20O2/c1-21-16-10-11-17-15(13-16)8-5-9-19(20)18(17)12-14-6-3-2-4-7-14/h2-4,6-7,10-11,13,18H,5,8-9,12H2,1H3 |
InChI-Schlüssel |
DLBMYKNDGUIJBB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(C(=O)CCC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


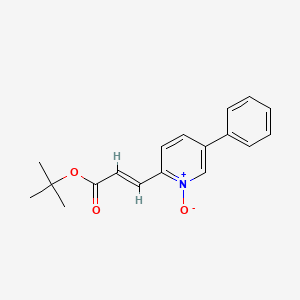
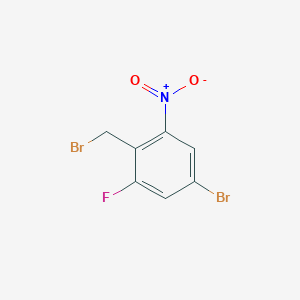
![Tricyclo[3.3.1.13,7]dec-3-ene-1-carboxylic acid, 4-methoxy-, methyl ester](/img/structure/B13097846.png)

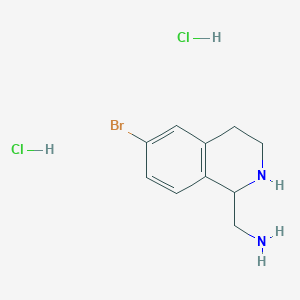
![2-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13097859.png)
![Pyrimido[4,5-d]pyridazine](/img/structure/B13097865.png)

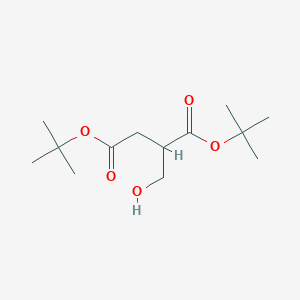
![1,3-Dihydrobenzo[c][1,2,5]oxadiazole-5-carbaldehyde](/img/structure/B13097873.png)
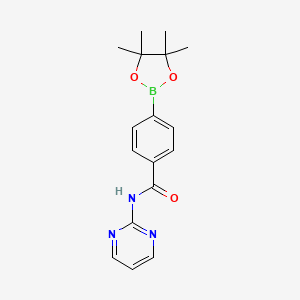
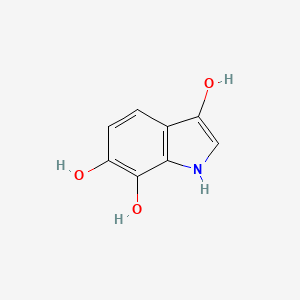
![3-Nitro-6-phenylimidazo[1,2-b]pyridazine](/img/structure/B13097886.png)
